molecular formula C5H10O3 B3426584 (r)-3-Hydroxyvaleric acid CAS No. 53538-53-7

(r)-3-Hydroxyvaleric acid

Cat. No.: B3426584
CAS No.: 53538-53-7
M. Wt: 118.13 g/mol
InChI Key: REKYPYSUBKSCAT-SCSAIBSYSA-N
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Description

®-3-Hydroxyvaleric acid is an organic compound that belongs to the class of hydroxy acids. It is a chiral molecule, meaning it has two enantiomers, and the ®-enantiomer is the one of interest here. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a valeric acid chain. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Hydroxyvaleric acid can be achieved through several methods. One common approach involves the reduction of 3-ketovaleric acid using a chiral catalyst to ensure the production of the ®-enantiomer. Another method includes the enzymatic reduction of 3-ketovaleric acid using specific enzymes that favor the formation of the ®-enantiomer.

Industrial Production Methods

In an industrial setting, ®-3-Hydroxyvaleric acid can be produced through biotechnological processes involving microbial fermentation. Certain strains of bacteria are engineered to produce this compound efficiently. The fermentation process is followed by extraction and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-3-Hydroxyvaleric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-ketovaleric acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: 3-Ketovaleric acid.

    Reduction: 3-Hydroxyvaleric alcohol.

    Substitution: Various substituted valeric acid derivatives.

Scientific Research Applications

®-3-Hydroxyvaleric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and activity.

    Medicine: Research is being conducted on its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of ®-3-Hydroxyvaleric acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The molecular targets and pathways involved include those related to metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutyric acid: Similar in structure but with a shorter carbon chain.

    3-Hydroxyhexanoic acid: Similar in structure but with a longer carbon chain.

    Lactic acid: Contains a hydroxyl group but differs in the position of the carboxyl group.

Uniqueness

®-3-Hydroxyvaleric acid is unique due to its specific chiral configuration and the position of the hydroxyl group on the third carbon. This configuration imparts distinct chemical and biological properties, making it valuable in various applications where stereochemistry is crucial.

Properties

IUPAC Name

(3R)-3-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKYPYSUBKSCAT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

262373-27-3
Details Compound: Pentanoic acid, 3-hydroxy-, (3R)-, homopolymer, isotactic
Record name Pentanoic acid, 3-hydroxy-, (3R)-, homopolymer, isotactic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262373-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID901308462
Record name (3R)-3-Hydroxypentanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901308462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53538-53-7
Record name (3R)-3-Hydroxypentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53538-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypentanoic acid, (3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053538537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-Hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-hydroxypentanoic acid
Source European Chemicals Agency (ECHA)
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Record name 3-HYDROXYPENTANOIC ACID, (3R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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